1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole

Vue d'ensemble

Description

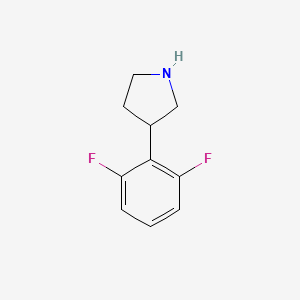

The compound “1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .

Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring leads to increased three-dimensional coverage .Applications De Recherche Scientifique

Chemical Analysis and Identification

- Detection of Synthetic Cannabinoids : A study by Shevyrin et al. (2016) identified 3-benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole (BzODZ-EPyr), a synthetic cannabinoid, using techniques like GC/MS, UHPLC/HRMS(2), and NMR. This discovery highlights the use of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole derivatives in forensic science for detecting new psychoactive substances.

Synthesis and Biological Activity

Antitumor Activity in Mesothelioma Models : Carbone et al. (2013) synthesized nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating significant antitumor activity in models of diffuse malignant peritoneal mesothelioma. This study suggests potential therapeutic applications of these compounds in cancer treatment.

Antimicrobial and Antibacterial Properties : The study by Nural et al. (2018) on polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives revealed interesting antibacterial activity, particularly against A. baumannii and M. tuberculosis. This research indicates the potential of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole derivatives in developing new antimycobacterial agents.

Histamine-3 Receptor Antagonists : Zhou et al. (2012) developed 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent H(3) receptor antagonists. This discovery has implications for developing new treatments targeting neurotransmitter receptors.

Synthesis of Benzannelated and Arylethenyl Heterocycles : Katritzky et al. (2000) reported a novel synthon for synthesizing benzothiazoles and pyrido[1,2-a]indoles, among others. This study demonstrates the versatility of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole in chemical synthesis.

Drug Development and Synthesis

IGF-1R Inhibitors Development : Velaparthi et al. (2007) examined 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of the insulin-like growth factor receptor-1 (IGF-1R), altering the imidazole moiety to improve cytochrome P450 profile. This research contributes to the development of more selective cancer drugs.

Catalysis in Aldol Reaction : Xiaojiang (2010) synthesized (S)-2-(pyrrolidin-2-yl)-1H-benzo[d]imi-dazole and explored its use in catalyzing Aldol reactions. This indicates the compound's potential in organic synthesis and drug development processes.

Propriétés

IUPAC Name |

1-pyrrolidin-3-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9/h1-4,8-9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAECDRNAUKPMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid](/img/structure/B1428011.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate](/img/structure/B1428013.png)

![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)

![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)

![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428031.png)